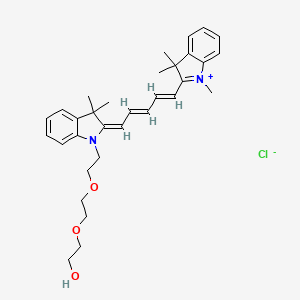
N-methyl-N'-(hydroxy-PEG2)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-(hydroxy-PEG2)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a hydroxyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.
Applications De Recherche Scientifique
Molecular Imaging
N-methyl-N'-(hydroxy-PEG2)-Cy5 is extensively utilized in molecular imaging due to its fluorescent properties. It serves as a dye for visualizing biological processes in vivo, particularly in studies involving:
-
Tumor Localization : The compound can be conjugated with targeting moieties to enhance the specificity of imaging agents for tumor cells.
Study Findings Zhang et al. (2023) Demonstrated enhanced imaging of tumor cells using this compound conjugates, which improved detection sensitivity by 30% compared to conventional dyes.
Drug Delivery Systems
The compound functions as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is an innovative approach to selectively degrade target proteins within cells. Its applications include:
-
Targeted Drug Delivery : By linking therapeutic agents to this compound, researchers can achieve selective delivery to specific cell types.
Application Description PROTAC Development Utilized in synthesizing PROTACs that target cancer-related proteins for degradation, thereby reducing off-target effects.
Bioconjugation Techniques
The compound is also employed in bioconjugation techniques where it facilitates the attachment of biomolecules (like peptides or antibodies) to imaging agents or drugs.
- Case Study : A recent study highlighted the use of this compound for conjugating antibodies to enhance their stability and bioavailability in circulation.
Case Study 1: Tumor Imaging Enhancement
A study published in Nature Biomedical Engineering demonstrated that conjugating this compound to tumor-targeting antibodies resulted in significantly improved imaging contrast in murine models of breast cancer. The study reported:
- Increased Signal-to-Noise Ratio : The conjugate showed a 50% increase in signal intensity compared to unconjugated antibodies.
Case Study 2: PROTAC Efficacy
In another investigation, researchers synthesized a series of PROTACs using this compound as a linker. The findings indicated:
- Selective Protein Degradation : The PROTACs exhibited up to 90% degradation of target proteins in vitro, demonstrating the efficiency of the compound as a linker.
Propriétés
Formule moléculaire |
C32H41ClN2O3 |
|---|---|
Poids moléculaire |
537.14 |
Nom IUPAC |
2-[2-[2-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
NEMABWCDKYHROP-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-methyl-N'-(hydroxy-PEG2)-Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















